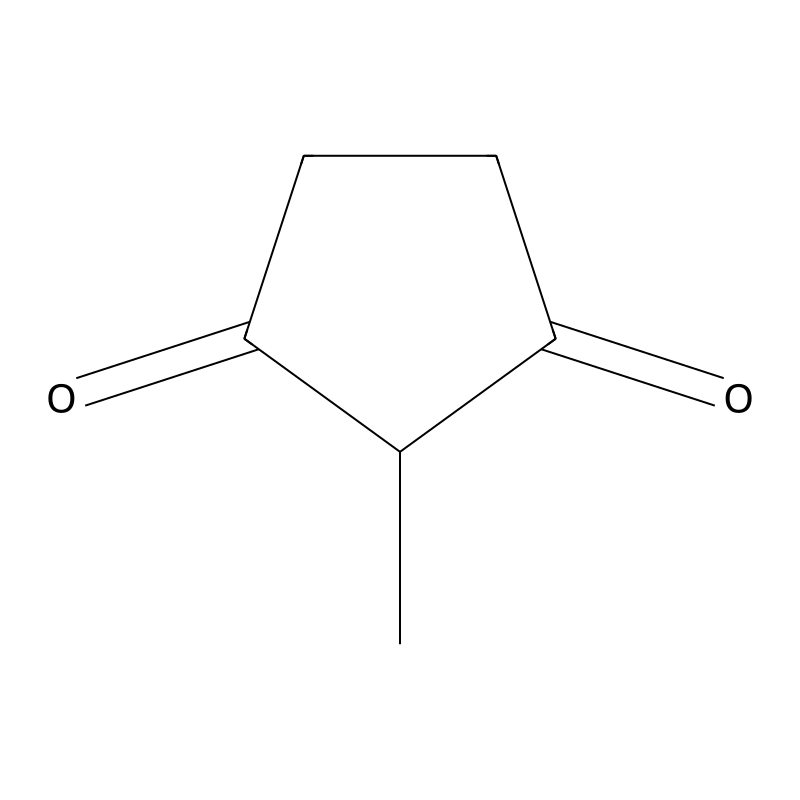

2-Methyl-1,3-cyclopentanedione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Methyl-1,3-cyclopentanedione is an organic compound with the molecular formula and a CAS Registry Number of 765-69-5. It features a cyclopentanedione structure, characterized by two carbonyl groups (ketones) in a five-membered ring, with a methyl group attached to one of the carbon atoms. This compound is a colorless to pale yellow solid at room temperature, and it is known for its distinctive chemical properties and reactivity.

There is no current research available on the specific mechanism of action of 2-methyl-1,3-cyclopentanedione in biological systems.

- Toxicity: Diketones can exhibit moderate to high toxicity upon ingestion, inhalation, or skin contact [].

- Flammability: The presence of carbon and hydrogen suggests some flammability, but the specific flashpoint data is unavailable.

- Reactivity: Diketones can be reactive with strong acids, bases, and oxidizing agents.

Cell signaling

Studies have explored the use of 2-M-1,3-CPD to investigate the cellular response to deoxycholic acid (DCA), a bile acid linked to several pathological conditions. Researchers observed that 2-M-1,3-CPD could help elucidate the mechanisms by which DCA influences cellular signaling pathways [].

Organic synthesis

2-M-1,3-CPD has been employed as a building block in the synthesis of complex natural products, such as (-)-curcumanolide A and (-)-curcumalactone. These compounds possess various biological activities and are of interest in medicinal chemistry research [].

- Condensation Reactions: It can undergo aldol condensation with various aldehydes and ketones, forming larger carbon frameworks.

- Electrophilic Addition: The carbonyl groups can act as electrophiles in nucleophilic addition reactions, making it useful in synthesizing more complex molecules.

- Reduction: It can be reduced to form corresponding alcohols or other derivatives, depending on the reducing agent used.

For example, treatment with strong bases can lead to the generation of enolates, which can further react with electrophiles .

Research indicates that 2-Methyl-1,3-cyclopentanedione exhibits biological activity that may influence cellular processes. It has been studied for its potential effects on cell signaling pathways, particularly in relation to deoxycholic acid-induced changes in signaling mechanisms within cells . The compound's ability to modulate these pathways suggests possible applications in pharmacology and biochemistry.

Several methods exist for synthesizing 2-Methyl-1,3-cyclopentanedione:

- Aluminum Chloride Catalyzed Reaction: A common method involves the reaction of acetylacetone with an appropriate alkylating agent in the presence of aluminum chloride as a catalyst. This method allows for controlled synthesis and yields high purity .

- Direct Ketalization: Another approach includes the direct ketalization of 2-methyl-1,3-cyclopentanedione to form monoethylene ketals, which can be hydrolyzed to regenerate the diketone under controlled conditions .

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving simpler diketones or aldehydes under acidic or basic conditions.

2-Methyl-1,3-cyclopentanedione has several applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Flavoring Agents: Due to its unique flavor profile, it is explored as a potential flavoring agent in food products.

- Chemical Research: Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Studies have explored the interactions of 2-Methyl-1,3-cyclopentanedione with various biological molecules. Notably, its role in modulating cell signaling pathways has been investigated, particularly how it interacts with deoxycholic acid and affects downstream signaling events . Such studies provide insights into its potential therapeutic applications.

Several compounds share structural similarities with 2-Methyl-1,3-cyclopentanedione. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Cyclopentanedione | Lacks a methyl group; simpler structure. | |

| 2-Acetylcyclopentanone | Contains an acetyl group instead of a methyl group. | |

| 2-Methyl-2-cyclopentenone | Features a double bond; different reactivity profile. |

Uniqueness

The uniqueness of 2-Methyl-1,3-cyclopentanedione lies in its dual carbonyl functionality combined with a cyclopentane ring structure. This configuration allows for distinct reactivity patterns not seen in simpler diketones or cyclic compounds. Its biological activity further distinguishes it from similar compounds, making it a subject of interest in both synthetic chemistry and pharmacology.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H320 (50%): Causes eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H402 (50%): Harmful to aquatic life [Hazardous to the aquatic environment, acute hazard];

H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant